4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene
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Overview
Description
4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene: is an organic compound with the molecular formula C11H13Br and a molecular weight of 225.12 g/mol . This compound belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of a bromine atom at the 4-position and two methyl groups at the 2-position makes this compound unique and of interest in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the bromination of 2,2-dimethyl-2,3-dihydro-1H-indene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction typically proceeds via a free radical mechanism, resulting in the selective bromination at the 4-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products:
Substitution: Corresponding substituted indenes.
Oxidation: Ketones or carboxylic acids.
Reduction: Dehalogenated indenes.
Scientific Research Applications
Chemistry: 4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is investigated for its potential biological activities. Derivatives of this compound have shown promise in medicinal chemistry as potential therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable for developing new materials with specific properties .
Mechanism of Action
The mechanism of action of 4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating various substitution and elimination reactions. In biological systems, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
1,1-Dimethyl-2,3-dihydro-1H-indene: Similar structure but lacks the bromine atom.
2,3-Dihydro-1,3-dimethyl-1H-indene: Similar structure with different methyl group positions.
Uniqueness: 4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene is unique due to the presence of the bromine atom at the 4-position, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic and industrial applications .
Properties
IUPAC Name |
4-bromo-2,2-dimethyl-1,3-dihydroindene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-11(2)6-8-4-3-5-10(12)9(8)7-11/h3-5H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMDSCJJUXFOHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1)C(=CC=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1487188-84-0 |
Source
|
Record name | 4-bromo-2,2-dimethyl-2,3-dihydro-1H-indene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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